N-[(4-bromophenyl)(pentanamido)methyl]pentanamide
Description
N-[(4-Bromophenyl)(pentanamido)methyl]pentanamide is a branched amide derivative featuring a 4-bromophenyl group attached to a methylene carbon, which is further substituted with two pentanamide chains. Its synthesis likely involves sequential acylation steps, as inferred from related compounds .
Properties
Molecular Formula |
C17H25BrN2O2 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-(pentanoylamino)methyl]pentanamide |
InChI |
InChI=1S/C17H25BrN2O2/c1-3-5-7-15(21)19-17(20-16(22)8-6-4-2)13-9-11-14(18)12-10-13/h9-12,17H,3-8H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
BJTYOTDWJCCHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C1=CC=C(C=C1)Br)NC(=O)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)(pentanamido)methyl]pentanamide typically involves the reaction of 4-bromobenzylamine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with pentanamide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to achieve high purity
Yield Optimization: Use of catalysts and optimized reaction conditions to maximize yield
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)(pentanamido)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH) or other strong bases in the presence of nucleophiles
Major Products
Oxidation Products: Bromophenol derivatives
Reduction Products: Phenyl derivatives
Substitution Products: Hydroxyl, amino, or alkyl-substituted derivatives
Scientific Research Applications
N-[(4-bromophenyl)(pentanamido)methyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)(pentanamido)methyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pentanamido groups can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Simple Phenylpentanamide Derivatives
N-(4-Methoxyphenyl)pentanamide ():
- Structure : A single pentanamide chain attached to a 4-methoxyphenyl group.
- Activity : Demonstrated anthelmintic properties (EC₅₀ = 0.09 μM against Haemonchus contortus), outperforming albendazole. Excellent drug-likeness (Lipinski’s Rule of Five compliance) .
- Key Difference : Replacement of bromine with methoxy reduces electrophilicity but enhances metabolic stability.
N-[4-(4-Nitrophenoxy)phenyl]pentanamide ():
- Structure: Nitrophenoxy and pentanamide substituents on phenyl.
- Properties : Crystal structure reveals intermolecular H-bonding via amide groups, forming parallel chains. Nitro groups participate in weak C–H∙∙∙O interactions .
N-(4-Bromophenyl)pentanamide ():
- Structure : Simplest analog with a single bromophenyl-pentanamide linkage.
- Synthesis: Achieved via reaction of 4-bromoaniline with pentanoyl chloride (reference yield: ~70%) .
Tetrazole-Containing Angiotensin II Receptor Blockers (ARBs)
- Structure : Pentanamido group linked to a tetrazole-containing biphenyl system.
- Activity : Potent antihypertensive agent (IC₅₀ = 0.05 μM for angiotensin II receptor antagonism). Clinical use validated .
- Key Difference: Tetrazole enhances acidity (pKa ~6–7), improving receptor binding compared to non-tetrazole analogs.
- Structure : Naphthyl ester of a pentanamido-tetrazole-biphenyl derivative.
- Activity : Significant blood pressure reduction in hypertensive models (40–50% decrease vs. control) .
- Key Difference : Esterification increases lipophilicity, altering pharmacokinetics.
Bromophenyl-Containing Heterocyclic Amides
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)pentanamide ():
- Structure: Thiazole ring fused with quinoline and bromophenyl groups, conjugated to pentanamide.
- Key Difference : Rigid heterocyclic core may limit conformational flexibility but enhance DNA intercalation.
N-((3-(4-Bromophenyl)isoxazol-5-yl)methyl)propanamide ():
- Structure : Isoxazole ring with bromophenyl and shorter (C3) amide chain.
- Synthesis : High yield (86%) via cyclization and acylation .
- Key Difference : Shorter acyl chain reduces hydrophobic interactions but improves synthetic accessibility.
Other Amide Derivatives
4-(4-Chlorophenoxy)-N-[4-(6-methyl-2-benzothiazolyl)phenyl]butanamide ():
- Structure: Benzothiazole and chlorophenoxy substituents with butanamide.
- Properties : High density (1.307 g/cm³) and pKa (14.08) suggest strong crystallinity and low solubility .
- Key Difference : Benzothiazole enhances fluorescence properties, useful in imaging probes.
4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide ():
- Structure : α,β-unsaturated ketone conjugated with pentanamide.
- Application: Potential Michael acceptor for covalent enzyme inhibition .
- Key Difference : Electrophilic ketone enables irreversible binding, unlike saturated amides.
Biological Activity
N-[(4-bromophenyl)(pentanamido)methyl]pentanamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromophenyl group attached to a pentanamido chain, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
- Enzyme inhibition : The compound may act as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular processes, such as proteases and kinases, thereby affecting cell signaling pathways.
- Modulation of Protein Interactions : By binding to proteins, it may alter their function and influence various biological processes.
Case Studies
- Anticancer Activity :
- A study evaluated the efficacy of this compound in inhibiting the growth of various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
- Enzyme Inhibition :
- Another investigation focused on the inhibitory effects of the compound on specific enzymes linked to cancer progression. The results showed that the compound significantly inhibited enzyme activity at micromolar concentrations.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
